DAA-1106

描述

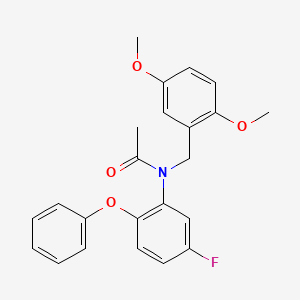

DAA1106,也称为N-(2-苯氧基-5-氟苯基)-N-(2,5-二甲氧基苄基)乙酰胺,是一种化合物,它作为外周苯二氮卓受体(也称为线粒体18 kDa易位蛋白(TSPO))的强效且选择性激动剂。这种化合物对γ-氨基丁酸A型受体没有亲和力。DAA1106已被广泛用于其放射性标记形式,以绘制体内和脑中的TSPO,这在监测阿尔茨海默病等神经退行性疾病的进展方面特别有用 .

准备方法

合成路线和反应条件

DAA1106的合成涉及几个步骤:

起始原料: 合成以2-苯氧基-5-氟苯胺和2,5-二甲氧基苄基氯开始。

反应条件: 反应通常在碱(如碳酸钾)存在下,在溶剂(如二甲基甲酰胺)中进行。

工业生产方法

DAA1106的工业生产方法类似于实验室合成,但已放大以适应更大的数量。反应条件经过优化,以确保高产率和纯度。该过程包括:

大型反应器: 使用大型反应器来处理增加的反应物体积。

化学反应分析

反应类型

DAA1106经历了几种类型的化学反应,包括:

氧化: DAA1106可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 可以将甲醇钠之类的亲核试剂用于取代反应.

主要产品

由这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化会导致形成羟基化衍生物,而取代反应会产生各种取代类似物 .

科学研究应用

Neuroimaging Applications

DAA-1106 is primarily utilized in conjunction with positron emission tomography (PET) to visualize neuroinflammation in vivo. This imaging technique is crucial for studying various neurodegenerative diseases, including:

- Alzheimer's Disease : this compound has been shown to bind effectively to activated microglia in patients with Alzheimer's disease, facilitating the assessment of neuroinflammatory processes associated with the disease's progression .

- Amyotrophic Lateral Sclerosis : Research indicates that this compound can help identify microglial activation in amyotrophic lateral sclerosis, providing insights into disease mechanisms and potential therapeutic targets .

- Multiple Sclerosis : The ligand has been employed to analyze neuroinflammation in multiple sclerosis, highlighting its role in monitoring disease activity and response to treatment .

Comparative Binding Affinity Studies

Numerous studies have demonstrated that this compound exhibits a higher binding affinity for the peripheral benzodiazepine receptor compared to other ligands, such as PK11195. For instance:

- In a comparative analysis involving postmortem brain tissues from patients with various neurological disorders, this compound displayed lower dissociation constant (K_D) values than PK11195, indicating superior binding characteristics .

- This enhanced binding capability allows for more accurate imaging of activated microglia, which is critical for understanding the pathophysiology of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

These studies collectively underscore the versatility of this compound as a diagnostic tool in various neurological conditions.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves its interaction with the peripheral benzodiazepine receptor on activated microglia. This interaction not only facilitates imaging but may also play a role in modulating inflammatory responses within the central nervous system. Research has indicated that:

作用机制

DAA1106通过与外周苯二氮卓受体(也称为线粒体18 kDa易位蛋白(TSPO))结合发挥作用。这种结合会导致各种细胞效应,包括调节线粒体功能和调节类固醇生成。所涉及的分子靶标和途径包括:

线粒体功能: TSPO参与将胆固醇转运到线粒体中,这是类固醇生成的关键步骤。

相似化合物的比较

DAA1106与其他类似化合物进行比较,例如:

PK11195: 另一个TSPO配体,但DAA1106具有更高的结合亲和力和更好的成像特性。

PBR28: 第二代TSPO配体,具有类似的应用,但药代动力学特性不同。

FMDAA1106和FEDAA1106: DAA1106的氟化类似物,已开发用于改进成像能力

DAA1106因其对TSPO的高结合亲和力和特异性而脱颖而出,使其成为研究和临床环境中宝贵的工具。

生物活性

DAA-1106 is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial translocator protein (TSPO). This compound has garnered attention for its significant implications in neuroimaging and neuroinflammation research, particularly in the context of neurodegenerative diseases. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

This compound exhibits a high binding affinity for TSPO, with a sub-nanomolar dissociation constant (K_i) of 0.28 nM . Unlike traditional benzodiazepines, this compound does not interact with GABAA receptors, making it a unique tool for studying neuroinflammation without the sedative effects associated with other benzodiazepines.

Binding Affinity and Neuroinflammation

This compound is primarily utilized in positron emission tomography (PET) imaging to assess neuroinflammation by binding to activated microglia, which are indicative of inflammatory processes in the brain. The following table summarizes key studies highlighting the binding characteristics of this compound in various neurological conditions:

Case Studies

- Alzheimer's Disease : A study using PET scans with [^11C]this compound demonstrated increased binding in patients with Alzheimer's disease compared to healthy controls, indicating elevated microglial activation associated with neurodegeneration .

- Mild Cognitive Impairment : Research indicated that subjects with MCI showed significantly higher this compound binding compared to healthy individuals, suggesting that microglial activation can be detected before the onset of dementia . Subjects with high binding values were more likely to develop dementia within five years.

- Schizophrenia : In a study involving patients with chronic schizophrenia, no significant differences were found between patient and control groups regarding this compound binding; however, a correlation was observed between cortical binding and symptom severity .

Research Findings

This compound has been extensively studied for its role in mapping neuroinflammation across various neurological disorders. The following findings summarize its impact:

- Neurodegenerative Diseases : this compound has been used to investigate conditions such as amyotrophic lateral sclerosis (ALS), frontotemporal dementia, and multiple sclerosis, consistently showing higher binding affinities in tissues affected by these diseases .

- Microglial Activation : The correlation between this compound binding and microglial activation has been established through immunohistochemical analyses, reinforcing its utility as a biomarker for neuroinflammatory processes .

属性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZYADKQRHHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439829 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220551-92-8 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220551-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAA-1106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAA-1106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DAA1106?

A1: DAA1106 exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), which is primarily found on the outer mitochondrial membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does DAA1106 binding to TSPO affect microglia?

A2: While DAA1106 binds with high affinity to TSPO, it does not directly activate steroidogenesis like some other TSPO ligands. [] The exact downstream effects of DAA1106 binding to TSPO in microglia are not fully understood and require further investigation. [, , , , ]

Q3: What is the molecular formula and weight of DAA1106?

A3: The molecular formula of DAA1106 is C24H23FNO4, and its molecular weight is 409.44 g/mol. [, ]

Q4: How stable is DAA1106 under different conditions?

A4: Information on DAA1106's inherent stability under various conditions is limited in the provided research. [] mentions that a fluoromethyl analogue of DAA1106 displayed instability in vivo, undergoing defluorination. This highlights the importance of investigating the stability of DAA1106 and its potential metabolites under different storage conditions and in biological matrices.

Q5: How do structural modifications of DAA1106 affect its binding affinity for TSPO?

A5: Research on DAA1106 analogues demonstrates that even minor structural changes can significantly impact TSPO binding affinity. [, ] For example, replacing the methoxy group with fluorine or altering the length of the alkyl chain significantly influences binding. These findings emphasize the importance of SAR studies in optimizing DAA1106's properties for specific applications. []

Q6: Has DAA1106 been tested in cell-based assays?

A6: While the provided abstracts focus primarily on in vivo imaging applications, [, , , , , , , , , , ] confirm the use of in vitro binding assays to determine DAA1106's affinity for TSPO. These assays are crucial for initial screening and characterization of DAA1106's binding properties.

Q7: What animal models have been used to study DAA1106?

A7: DAA1106 has been studied in various animal models, including rats and monkeys, to investigate neuroinflammation in conditions like stroke, herpes encephalitis, Parkinson's disease, Alzheimer's disease, and traumatic brain injury. [, , , , , , , , , ]

Q8: Can DAA1106 be used as a biomarker for neuroinflammation?

A8: Research suggests that DAA1106 holds promise as a biomarker for monitoring neuroinflammation in various neurological disorders. Its ability to detect TSPO upregulation in activated microglia makes it a valuable tool for in vivo assessment of neuroinflammatory processes. [, , , , , , , , , ]

Q9: What analytical methods are used to characterize and quantify DAA1106?

A9: The research highlights the use of positron emission tomography (PET) as the primary analytical technique for in vivo imaging of DAA1106. [, , , , , , , , , ] Additionally, in vitro autoradiography and radioligand binding assays are mentioned for assessing DAA1106's binding properties. [, , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。